N-(4-Amino-2-phenylbenzoyl)methionine methyl ester N-(4-Amino-2-phenylbenzoyl)methionine methyl ester
Brand Name: Vulcanchem
CAS No.: 180977-03-1
VCID: VC21094824
InChI: InChI=1S/C19H22N2O3S/c1-24-19(23)17(10-11-25-2)21-18(22)15-9-8-14(20)12-16(15)13-6-4-3-5-7-13/h3-9,12,17H,10-11,20H2,1-2H3,(H,21,22)/t17-/m0/s1
SMILES: COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)N)C2=CC=CC=C2
Molecular Formula: C19H22N2O3S
Molecular Weight: 358.5 g/mol

N-(4-Amino-2-phenylbenzoyl)methionine methyl ester

CAS No.: 180977-03-1

Cat. No.: VC21094824

Molecular Formula: C19H22N2O3S

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Amino-2-phenylbenzoyl)methionine methyl ester - 180977-03-1

Specification

CAS No. 180977-03-1
Molecular Formula C19H22N2O3S
Molecular Weight 358.5 g/mol
IUPAC Name methyl (2S)-2-[(4-amino-2-phenylbenzoyl)amino]-4-methylsulfanylbutanoate
Standard InChI InChI=1S/C19H22N2O3S/c1-24-19(23)17(10-11-25-2)21-18(22)15-9-8-14(20)12-16(15)13-6-4-3-5-7-13/h3-9,12,17H,10-11,20H2,1-2H3,(H,21,22)/t17-/m0/s1
Standard InChI Key MCSVVHVRYQWPDV-KRWDZBQOSA-N
Isomeric SMILES COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)N)C2=CC=CC=C2
SMILES COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)N)C2=CC=CC=C2
Canonical SMILES COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)N)C2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator